2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide
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Overview
Description
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is a complex organic compound that features a benzimidazole moiety, a hydroxypropoxy group, and a phenylbenzamide structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For 2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide, the synthetic route may involve the following steps:
Formation of Benzimidazole Core: Condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring.
Attachment of Hydroxypropoxy Group: Reaction of the benzimidazole derivative with an epoxide, such as glycidol, to introduce the hydroxypropoxy group.
Formation of Phenylbenzamide: Coupling of the hydroxypropoxy-benzimidazole intermediate with a phenylbenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Lacks the hydroxypropoxy and phenylbenzamide groups.
N-Phenylbenzamide: Lacks the benzimidazole and hydroxypropoxy groups.
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-18(14-26-16-24-20-11-5-6-12-21(20)26)15-29-22-13-7-4-10-19(22)23(28)25-17-8-2-1-3-9-17/h1-13,16,18,27H,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEXQXXTXQRTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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